Amicetin Exhibits Superior Anti-Mycobacterial Potency Compared to Bamicetin
In a direct comparison against the closely related analog bamicetin, amicetin demonstrated a 2-fold higher potency against Mycobacterium smegmatis, with a minimum inhibitory concentration (MIC) of 8 µg/mL versus 16 µg/mL for bamicetin [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | 8 µg/mL |
| Comparator Or Baseline | Bamicetin (16 µg/mL) |
| Quantified Difference | 2-fold lower MIC (more potent) |
| Conditions | Mycobacterium smegmatis, broth microdilution assay |
Why This Matters
For researchers targeting mycobacterial infections, amicetin offers a potency advantage over its closest structural analog, potentially enabling lower effective doses and improved selectivity windows.
- [1] Bu, Y.-Y., et al. (2014). Anti-Mycobacterial Nucleoside Antibiotics from a Marine-Derived Streptomyces sp. TPU1236A. Marine Drugs, 12(12), 6102-6112. View Source
